molecular formula C11H16ClNO2S B273389 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide

Cat. No. B273389
M. Wt: 261.77 g/mol
InChI Key: SVZXOQCYWJAZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide, also known as CDMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMS is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide has been found to interact with a variety of biological molecules, including enzymes, receptors, and ion channels. Its mechanism of action is thought to involve the inhibition of certain biological processes, such as the activity of specific enzymes or the binding of certain ligands to receptors.
Biochemical and Physiological Effects:
4-chloro-N,N-diethyl-3-methylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. It has also been found to modulate the activity of certain neurotransmitters and ion channels in the brain, making it a potential therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide is its versatility in terms of its applications in scientific research. It can be used in a wide range of experiments, from basic biochemical assays to more complex animal studies. However, one limitation of 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments or require the use of protective equipment and procedures.

Future Directions

There are many potential future directions for research involving 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide. One area of interest is the development of new synthetic methods for 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide and related compounds, which could lead to the discovery of new therapeutic agents. Another area of interest is the investigation of 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide's effects on specific biological targets, such as certain enzymes or receptors, which could lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, there is potential for the development of 4-chloro-N,N-diethyl-3-methylbenzenesulfonamide-based imaging agents or diagnostic tools for various diseases.

Synthesis Methods

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorotoluene with diethylamine and methylsulfonyl chloride. The resulting product is then purified through a series of distillation and crystallization steps.

Scientific Research Applications

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a tool for investigating the structure and function of biological molecules, and as a potential therapeutic agent for various diseases.

properties

Product Name

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

4-chloro-N,N-diethyl-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H16ClNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

SVZXOQCYWJAZER-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C

Origin of Product

United States

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